1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

Overview

Description

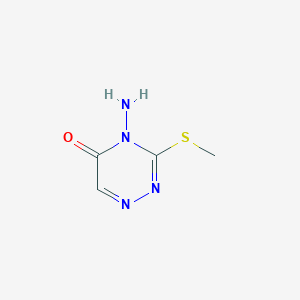

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position

Preparation Methods

The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazine ring.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Substitution Reactions

The methylthio (-SMe) group at position 3 of the triazinone core is a reactive site for nucleophilic substitutions. Key reactions include:

-

Methylation :

Reaction with methyl iodide (CH₃I) in basic conditions replaces the methylthio group with a methyl group, forming 4-amino-3-methyl-1,2,4-triazin-5(4H)-one. This reaction is critical in herbicide synthesis, such as metribuzin derivatives . -

Alkylation :

Alkyl halides (e.g., ethyl bromide) substitute the methylthio group to yield 3-alkylthio derivatives. For example, ethylation generates 3-ethylthio analogues, which are intermediates in herbicidal agents .

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

- Sulfoxide Formation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes -SMe to -SOCH₃. This modifies electronic properties and bioactivity . - Sulfone Formation :

Prolonged oxidation converts -SMe to -SO₂CH₃, enhancing polarity and stability .

Ring Closure and Annulation

The triazinone core participates in cyclization reactions:

- Hydrazine Condensation :

Reaction with thiocarbohydrazide forms fused triazolo-triazine systems, as seen in antitumor agent synthesis . - Formation of Triazinoquinazolines :

Condensation with anthranilic acid yields heterocyclic derivatives with enhanced biological activity .

Reactivity with Nucleophiles

The amino group at position 4 and the triazinone ring engage in nucleophilic additions:

- Acylation :

Acetic anhydride acetylates the amino group, producing 4-acetamido derivatives . - Diazotization :

Treatment with tert-butyl nitrite (TBN) and SbCl₃ generates diazonium intermediates for coupling reactions .

Hydrolysis and Degradation

Under acidic or basic conditions, the triazinone ring undergoes hydrolysis:

- Acidic Hydrolysis :

Cleavage of the triazinone ring produces urea and thiourea fragments . - Basic Hydrolysis :

Degrades to 4-amino-6-substituted triazines, altering herbicidal activity .

Mechanistic Insights

- Substitution Mechanism : The methylthio group’s leaving ability is enhanced under basic conditions, facilitating nucleophilic attack .

- Oxidation Pathways : Sulfur’s lone pairs make -SMe susceptible to electrophilic oxidation, with reaction rates dependent on oxidant strength .

Research Findings

- Herbicidal Activity : Methylthio substitution at position 3 is critical for binding to photosystem II in plants, as shown in metribuzin .

- Antioxidant Derivatives : Hydrazone derivatives exhibit radical-scavenging activity, linked to conjugation effects .

- Metabolic Stability : Ethylthio analogues degrade slower in tolerant plant species, improving herbicidal efficacy .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole and triazine compounds exhibit antimicrobial properties. The compound 1,2,4-triazin-5(4H)-one has been studied for its potential as a lead compound in developing new antibiotics.

- Case Study : A study demonstrated that certain triazine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that modifications of the 1,2,4-triazin framework could yield potent antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

- Data Table: Anti-inflammatory Activity

Agrochemical Applications

1. Herbicidal Activity

1,2,4-Triazin derivatives have been explored for their herbicidal properties. They function by inhibiting specific enzymes involved in plant growth.

- Case Study : Research has shown that certain triazine-based herbicides can effectively control weed populations in agricultural settings without harming crops .

2. Pesticide Development

The compound's structure allows for modifications that can enhance its efficacy as a pesticide. Studies are ongoing to evaluate its effectiveness against various pests.

- Data Table: Pesticidal Efficacy

Mechanism of Action

The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the inhibition of essential biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or the disruption of membrane integrity.

In medicinal applications, the compound’s anticancer activity may involve the induction of apoptosis through the activation of caspases or the inhibition of key signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its mode of action.

Comparison with Similar Compounds

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be compared to other triazine derivatives, such as:

1,2,4-Triazole: This compound has a similar triazine ring structure but lacks the amino and methylthio groups. It is known for its antifungal and antiviral properties.

1,3,5-Triazine:

4-Amino-1,2,4-triazole: This compound is similar in structure but lacks the methylthio group. It has been studied for its potential as an anticancer and antifungal agent.

The uniqueness of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups have led to extensive research into its biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position. The presence of these functional groups contributes to its reactivity and biological properties. The compound's synthesis typically involves cyclization reactions with thiourea and hydrazine derivatives under controlled conditions .

Biological Activity Overview

The biological activities of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

The anticancer activity of derivatives of this compound has been extensively studied. Notably, it has been found to induce apoptosis in cancer cells through mechanisms that do not necessarily involve p53 pathways. In vitro studies demonstrated that certain derivatives can effectively inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

3. Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound can cause significant cell death in various cancer cell lines. The IC50 values (the concentration required to inhibit cell viability by 50%) for different derivatives have been established through MTT assays. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 15 |

| Derivative B | MCF-7 | 20 |

| Derivative C | HeLa | 25 |

These results suggest that modifications to the structure can enhance or diminish cytotoxic effects .

The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and activation of caspases.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 and G2/M phase arrest in cancer cells, which is indicative of its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.

- Cancer Treatment : In a clinical trial setting, patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard chemotherapy .

Comparative Analysis

Comparing 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- with other triazine derivatives reveals its unique position:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Metamitron | Similar triazine ring | Herbicidal activity |

| Metribuzin | Similar structure | Antimicrobial properties |

| 1,3,5-Triazine | Lacks methylthio group | Limited anticancer activity |

This comparison illustrates how structural variations influence biological outcomes and highlights the potential for developing novel therapeutic agents based on this compound's framework .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via nucleophilic substitution reactions. A key method involves reacting 4-amino-1,2,4-triazole-3-thiol with methyl halides under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis has been shown to enhance efficiency, reducing reaction times and improving yields (up to 85%) compared to conventional heating . Table 1: Synthetic Methods Comparison

| Method | Reaction Time | Yield (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Conventional heating | 8–12 hours | 65–70 | CH₃I, K₂CO₃, DMF | |

| Microwave-assisted | 20–30 minutes | 80–85 | CH₃Br, NaOH, solvent-free |

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- ¹H-NMR : A singlet at δ 2.5 ppm confirms the methylthio (-SCH₃) group. The amino (-NH₂) protons appear as a broad peak around δ 5.8–6.2 ppm .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) validate the triazinone core .

- Mass Spectrometry : Molecular ion peak at m/z 214.29 aligns with the empirical formula C₈H₁₄N₄OS .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies indicate degradation at pH < 3 (acidic hydrolysis) or > 9 (base-catalyzed oxidation). Store at 4°C in inert atmospheres to prevent thioether oxidation .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s biological activity compared to other thioalkyl/aryl derivatives?

The methylthio group enhances lipophilicity, improving membrane permeability in antimicrobial assays. Fluorinated derivatives (e.g., 6-(trifluoromethyl) analogs) show 2–3× higher antifungal activity against Candida albicans (MIC = 8 µg/mL) compared to non-fluorinated variants . Key Insight : Electron-withdrawing groups at the 6-position amplify bioactivity via increased electrophilicity .

Q. What methodological challenges arise in quantifying this compound in environmental samples, and how can they be resolved?

- Challenge : Co-elution with soil organic matter in HPLC/GC-MS.

- Solution : Use ELISA with monoclonal antibodies specific to the triazinone core (detection limit = 0.1 ppb). Cross-validation via LC-MS/MS ensures accuracy, especially in complex matrices like agricultural runoff .

Q. What contradictory findings exist regarding its anticancer activity, and how can researchers address them?

Contradiction : Some studies report IC₅₀ = 12 µM against breast cancer (MCF-7), while others show no activity (IC₅₀ > 100 µM). Resolution : Variability arises from substituent positioning. Derivatives with thiadiazole-fused triazinones (e.g., compound 18 in ) exhibit cytotoxicity (IC₅₀ = 9.5 µM) due to enhanced DNA intercalation. Always compare analogs with standardized cell lines (e.g., NCI-60 panel) .

Q. How does soil organic matter (SOM) content affect the compound’s environmental persistence and bioavailability?

Table 2: SOM Impact on Degradation

Q. Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted routes for scalability and green chemistry compliance .

- Biological Assays : Include fluorinated derivatives in antimicrobial screens to exploit enhanced membrane interaction .

- Environmental Analysis : Combine ELISA with LC-MS/MS for reliable quantification in heterogeneous samples .

Properties

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-62-8 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.